molecular formula C11H20N2O2 B11891203 N-[3-(2-Oxoazepan-1-YL)propyl]acetamide CAS No. 67370-62-1

N-[3-(2-Oxoazepan-1-YL)propyl]acetamide

Katalognummer: B11891203
CAS-Nummer: 67370-62-1
Molekulargewicht: 212.29 g/mol
InChI-Schlüssel: LBTYCKRQRJNASS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[3-(2-Oxoazepan-1-YL)propyl]acetamide is a chemical compound with the molecular formula C11H19ClN2O2. It is known for its unique structure, which includes an azepane ring, making it a subject of interest in various fields of scientific research .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(2-Oxoazepan-1-YL)propyl]acetamide typically involves the reaction of 2-chloro-N-[3-(2-oxoazepan-1-yl)propyl]acetamide with appropriate reagents under controlled conditions. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production methods for this compound are not widely documented.

Analyse Chemischer Reaktionen

Types of Reactions

N-[3-(2-Oxoazepan-1-YL)propyl]acetamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often include specific temperatures and solvents to optimize the reaction yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a more oxidized form of the compound, while reduction may yield a more reduced form .

Wissenschaftliche Forschungsanwendungen

N-[3-(2-Oxoazepan-1-YL)propyl]acetamide has several scientific research applications, including:

    Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

    Biology: Studied for its potential biological activities and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of various chemical products and materials.

Wirkmechanismus

The mechanism of action of N-[3-(2-Oxoazepan-1-YL)propyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to N-[3-(2-Oxoazepan-1-YL)propyl]acetamide include:

Uniqueness

This compound is unique due to its azepane ring structure, which distinguishes it from other similar compounds. This unique structure contributes to its specific chemical and biological properties, making it a valuable compound for various research applications .

Eigenschaften

CAS-Nummer

67370-62-1

Molekularformel

C11H20N2O2

Molekulargewicht

212.29 g/mol

IUPAC-Name

N-[3-(2-oxoazepan-1-yl)propyl]acetamide

InChI

InChI=1S/C11H20N2O2/c1-10(14)12-7-5-9-13-8-4-2-3-6-11(13)15/h2-9H2,1H3,(H,12,14)

InChI-Schlüssel

LBTYCKRQRJNASS-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)NCCCN1CCCCCC1=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.